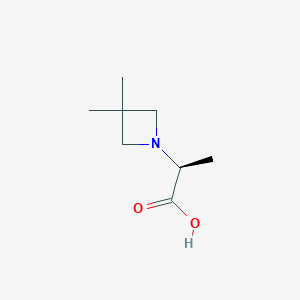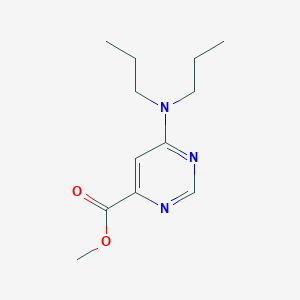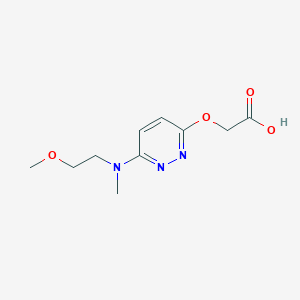
2-(Azetidin-3-yl)-6-isopropyl-1,2,6-thiadiazinane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Azetidin-3-yl-thiomorpholine-1,1-dioxide” is a heterocyclic compound . It’s a unique chemical provided for early discovery researchers . The empirical formula is C7H14N2O2S and the molecular weight is 263.19 .
Molecular Structure Analysis
The SMILES string representation of the molecule isCl.Cl.O=S1(=O)CCN(CC1)C2CNC2 . This provides a way to represent the structure of the organic compound using short ASCII strings.
Applications De Recherche Scientifique
Medicinal Chemistry
In the realm of medicinal chemistry, this compound serves as a heterocyclic building block . It can be utilized in the synthesis of various pharmacologically active molecules. Its structure, containing both azetidine and thiadiazinane moieties, offers a versatile scaffold for the development of new drugs with potential activities such as enzyme inhibition or receptor modulation .
Agriculture
For agricultural applications, the compound’s derivatives could be explored for their potential as pesticides or herbicides . The thiadiazinane ring, in particular, is a common feature in compounds with herbicidal properties. Research could focus on synthesizing derivatives and testing their efficacy in controlling weed growth or pest infestations in crops .
Materials Science
In materials science, “2-(Azetidin-3-yl)-6-isopropyl-1,2,6-thiadiazinane 1,1-dioxide” might be investigated for its ability to act as a polymerization catalyst or a monomer for creating novel polymers. Its unique structure could impart desirable characteristics such as thermal stability or chemical resistance to the resulting materials .
Environmental Science
Environmental science could benefit from this compound through the development of sensors or absorbents for pollutants. The sulfur dioxide moiety could potentially interact with various environmental contaminants, allowing for the detection or removal of such substances from water or soil .
Chemical Engineering
In chemical engineering, there is potential for this compound to be used in process optimization . Its properties could be harnessed to improve reaction efficiencies or to develop new methods of synthesis for complex chemicals, thereby reducing waste and energy consumption .
Biochemistry
Lastly, within biochemistry, the compound could be pivotal in studying protein-ligand interactions . It may serve as a probe or inhibitor for certain enzymes, helping to elucidate biochemical pathways or to discover new targets for drug development .
Safety and Hazards
Propriétés
IUPAC Name |
2-(azetidin-3-yl)-6-propan-2-yl-1,2,6-thiadiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2S/c1-8(2)11-4-3-5-12(15(11,13)14)9-6-10-7-9/h8-10H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIYINMMWADFRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCN(S1(=O)=O)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1480380.png)


![6-Phenyl-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1480386.png)




![7-Cyclohexyl-5-azaspiro[2.4]heptane](/img/structure/B1480397.png)


